molecular formula C9H11NO B1648329 1-(5-Ethylpyridin-2-yl)ethanone

1-(5-Ethylpyridin-2-yl)ethanone

Cat. No. B1648329
M. Wt: 149.19 g/mol
InChI Key: UQGODFDLOPSSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3

InChI Key

UQGODFDLOPSSFQ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(=O)C

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromopyridin-2-yl)ethanone (6.30 g, 31.5 mmol; Supplier=Kalexsyn; Lot=90) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (560 mg, 0.76 mmol) in dioxane (120 ml) was degassed by sparging with N2 for 10 minutes. Added a solution (15% w/w) of diethyl zinc in hexane (50 ml) slowly, dropwise and heated to 50° C. The orange mixture turned dark, ultimately generating a dark orange with yellow solids as it stirred at 50° C. for 30 minutes. Allowed to cool to room temperature. The reaction mixture was partitioned between EtOAc (200 ml) and water (200 ml), and the aqueous phase was extracted 2× with EtOAc. The combined organic phases were washed with brine (500 ml), dried (Na2SO4), filtered and evaporated in vacuo to give 4.14 g brown oil. Distilled under high vac using short-path distillation apparatus. BP=55° C. @ 0.32 torr to give 2.249 g of slightly tinted oil. 1H-NMR (CDCl3): δ 8.50 (d, J=1.9 Hz, 1H), 7.96 (d, J=7.9 Hz, 1H), 7.63 (dd, J=8.0, 2.2 Hz, 1H), 2.71 (m, 2H), 2.69 (s, 3H), 1.27 (t, J=7.6 Hz, 3H). HPLC: 2.011 min., 57 area % @ 210 nm; 2.012 min., 75 area % @ 254 nm. LCMS: MS (ESI—) for C10H12O m/z 150.1 (M+H)+.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
560 mg
Type
catalyst
Reaction Step One

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